Cumene

Catalog No.
S567680
CAS No.
98-82-8
M.F
C9H12
C6H5CH(CH3)2
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cumene

CAS Number

98-82-8

Product Name

Cumene

IUPAC Name

cumene

Molecular Formula

C9H12
C6H5CH(CH3)2
C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1

Solubility

Insoluble (NIOSH, 2016)
5.10e-04 M
In water, 61.3 mg/L at 25 °C
In water, 50 mg/L at 20 °C
Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride
Soluble in many organic solvents
0.0613 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 0.2 (very poor)
Insoluble

Synonyms

(1-Methylethyl)benzene; 2-Phenylpropane; Cumol; Isopropylbenzene; NSC 8776; i-Propylbenzene;

Canonical SMILES

CC(C)C1=CC=CC=C1

Organic Synthesis:

  • Precursor for Phenol and Acetone: Cumene is a crucial starting material for the production of phenol and acetone through the cumene hydroperoxide process. This process involves the oxidation of cumene to cumene hydroperoxide, followed by its cleavage into phenol and acetone []. This reaction is extensively studied and optimized for efficient and sustainable production of these essential industrial chemicals [].

Model Compound for Aromatic Alkylation:

  • Understanding Reaction Mechanisms: Due to its readily available aromatic ring and a single alkyl substituent, cumene serves as a valuable model compound for studying aromatic alkylation reactions. These reactions involve the introduction of an alkyl group (e.g., methyl, ethyl) onto an aromatic ring and are crucial for various organic syntheses. Research using cumene helps scientists understand the mechanisms and factors influencing these reactions, leading to the development of new and improved catalysts and processes.

Environmental Research:

  • Fate and Transport in the Environment: Understanding the behavior and impact of cumene in the environment is crucial for environmental protection. Research studies investigate the degradation pathways, bioaccumulation potential, and environmental transport mechanisms of cumene. This information helps in developing strategies for remediation of contaminated sites and minimizing environmental risks [].

Toxicology and Safety Research:

  • Assessing Potential Health Risks: Due to its potential for human exposure through various means, cumene is subject to extensive research on its potential health risks. This includes studies on its toxicity, carcinogenicity, and other adverse effects. The results of these studies are used to establish safe handling practices and exposure limits for cumene in the workplace and environment [].

Material Science Research:

  • Developing Functional Materials: Cumene's properties can be further modified through various chemical reactions, making it a potential candidate for developing new functional materials. Research explores applications of cumene derivatives in areas like polymer synthesis, catalyst development, and sensor design [].

Cumene, also known as isopropylbenzene, is an organic compound characterized by a benzene ring bonded to an isopropyl group. It is a colorless, flammable liquid with a boiling point of 152 °C and is a significant component of crude oil and refined fuels. Cumene is primarily produced through the Friedel-Crafts alkylation process, where benzene reacts with propylene in the presence of a catalyst, typically phosphoric acid or zeolite-based catalysts . The compound serves as a vital intermediate in the industrial production of phenol and acetone via the cumene process, which involves its oxidation to cumene hydroperoxide .

The primary reaction for cumene production can be summarized as follows:

Benzene+PropyleneCumene\text{Benzene}+\text{Propylene}\rightarrow \text{Cumene}

This reaction occurs under high temperature (approximately 350 °C) and pressure (around 25 atmospheres) with the aid of an acid catalyst . The cumene can further undergo autoxidation, leading to the formation of cumene hydroperoxide:

Cumene+O2Cumene Hydroperoxide\text{Cumene}+\text{O}_2\rightarrow \text{Cumene Hydroperoxide}

Cumene hydroperoxide can then decompose in acidic conditions to yield phenol and acetone:

Cumene HydroperoxidePhenol+Acetone\text{Cumene Hydroperoxide}\rightarrow \text{Phenol}+\text{Acetone}

This transformation is crucial in the production of these valuable chemicals, which are used in various applications from plastics to pharmaceuticals .

Cumene exhibits moderate toxicity and can pose health risks upon inhalation, ingestion, or skin absorption. It has been classified as a potential carcinogen due to its metabolic products, which may induce oxidative stress and DNA damage in biological systems . Furthermore, cumene vapor can react with sunlight, leading to photochemical degradation in the atmosphere .

The synthesis of cumene primarily involves the following methods:

  • Friedel-Crafts Alkylation: This method employs benzene and propylene as reactants under acidic catalysis. The process has evolved from using sulfuric acid to more efficient zeolite catalysts that enhance yield and reduce byproducts .
  • Catalytic Processes: Modern techniques utilize solid phosphoric acid or zeolite-based catalysts to optimize production efficiency. These processes typically achieve a conversion rate of 70-90%, depending on the catalyst used .

Cumene has several industrial applications:

  • Intermediate for Phenol and Acetone Production: Nearly all produced cumene is converted into phenol and acetone through the cumene process.
  • Fuel Additive: Cumene can be used to enhance octane ratings in gasoline.
  • Chemical Precursor: It serves as a precursor for various chemicals, including herbicides like isoproturon.
  • Thread Locking Fluids: Cumene is found in formulations for adhesives and sealants due to its chemical properties .

Research indicates that cumene interacts with various biological and environmental systems. Its metabolism leads to the generation of reactive oxygen species, which can affect cellular functions and contribute to toxicity. Studies have shown that exposure to cumene may result in respiratory issues and skin irritation. Moreover, its photo

Several compounds share structural similarities with cumene, primarily due to their aromatic characteristics. Here are some notable examples:

Compound NameStructure TypeUnique Characteristics
EthylbenzeneAromatic HydrocarbonUsed primarily as a precursor for styrene production.
DiisopropylbenzeneAromatic HydrocarbonForms through further alkylation of cumene; used as a solvent.
TolueneAromatic HydrocarbonCommonly used as an industrial solvent; less toxic than cumene.
XyleneAromatic HydrocarbonMixture of ortho-, meta-, and para-isomers; used in paints.

Uniqueness of Cumene

Cumene's uniqueness lies in its dual role as both an industrial solvent and a key intermediate for producing phenol and acetone. Its ability to undergo autoxidation leading to peroxide formation sets it apart from similar compounds, which do not typically exhibit this behavior under standard conditions . This characteristic makes it particularly valuable in chemical synthesis but also necessitates careful handling due to safety concerns associated with peroxide formation.

Physical Description

Cumene appears as a clear colorless liquid with an aromatic odor. Flash point 115°F. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sharp, penetrating, aromatic odor.

Color/Form

Colorless liquid

XLogP3

3.7

Boiling Point

306.3 °F at 760 mm Hg (USCG, 1999)
152.4 °C
152 °C
306°F

Flash Point

96 °F (USCG, 1999)
102 °F (39 °C) (Closed cup)
31 °C c.c.
96°F

Vapor Density

4.1 (Air = 1)
Relative vapor density (air = 1): 4.2

Density

0.866 at 59 °F (USCG, 1999)
Specific gravity: 0.862 at 20 °C/4 °C
Relative density (water = 1): 0.90
0.86

LogP

3.66 (LogP)
log Kow = 3.66
3.66

Odor

Gasoline-like odor
... Sharp, penetrating, aromatic odo

Melting Point

-140.9 °F (USCG, 1999)
-96.0 °C
-96.9°C
-96 °C
-141°F

UNII

8Q54S3XE7K

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The alkylbenzenes, incl isopropyl benzene, were investigated for their property as sensory irritants in mice. A model for the sensory irritating action of alkylbenzenes was proposed on the basis of their physical interaction with a receptor protein in a lipid layer.

Vapor Pressure

25.85 mm Hg (USCG, 1999)
4.50 mmHg
4.5 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 427
8 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Impurities

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm

Other CAS

98-82-8
68333-89-1
68411-37-0
101316-43-2

Wikipedia

Cumene

Biological Half Life

15.00 Days
Groups of Fischer 344 rats (minimum 4/sex/group) were studied after being exposed to radiolabeled cumene (>98% purity) either by single intravenous dose (35 mg/kg); single oral gavage doses (33 or 1,350 mg/kg); single 6-hr nose-only inhalation (100, 500, or 1,500 ppm); or eight daily oral gavage doses (33 mg/kg), with the eighth dose being radiolabeled. ... Elimination of cumene from the blood appeared as monoexponential with a half-life calculated between 9 to 16 hr for the gavage doses. The pattern of cumene disappearance from the blood in the inhalation studies also appeared to be monoexponential with the half-lives increasing with dose, from 3.9 hr at 100 ppm, to 4.6 hr at 500 ppm, to 6.6 hr at 1,200 ppm.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

In the UOP /Universal Oil Products/ process a fixed bed consisting of polyphosphoric acid on a silica support is used as the catalyst. The reaction takes place mainly in the gas phase at greater than or equal to 200 °C and greater than or equal to 2 MPa. Pure propene or propene with a propane content greater than or equal to 5% is used as raw material, together with benzene (minimum purity 99.5%) in up to 12-fold molar excess; this leads to high distillation costs in the product work-up. The yield of cumene is 97% based on benzene and 90% based on propene. The losses are caused by overalkylation and oligomerization of the propene. The high-boiling residue contains 50 - 60% diisopropylbenzenes (o- : m- : p- ratio 1 : 2 : 2 - 3) and numerous other byproducts. It is not possible to recycle these products to the alkylation reactor, because polyphosphoric acid has no transalkylation properties.
The second industrial process works in the liquid phase at 50 - 80 °C; aluminum chloride or the liquid double compound formed from aluminum chloride, (isopropyl-)benzene, and hydrogen chloride is employed as the catalyst. This complex is separated from the product stream, as a heavy phase and is returned to the alkylation reactor. Except for a small purge stream higher alkylated byproducts are recycled to the alkylation step, whereby essentially complete use of both benzene and propene bound in di- and triisopropylbenzenes is achieved by transalkylation. The yield of cumene, referred to benzene and propene, is 99% and 98 %, respectively.
(1) Alkylation of benzene with propylene (phosphoric acid catalyst), (2) distillation from coal tar naptha fractions or from petroleum.
Manufactured from propylene and benzene utilizing an acidic catalyst, eg, solid phosphoric acid.
High purity cumene can be easily produced from either refining or steam cracker-derived propylene.

General Manufacturing Information

All other basic organic chemical manufacturing
Benzene, (1-methylethyl)-, oxidized, polyphenyl residues: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Petroleum refineries
Benzene, (1-methylethyl)-, distn. residues: ACTIVE
All other basic organic chemical manufacturing
Cyclic crude and intermediate manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Transportation equipment manufacturing
Wholesale and retail trade
Benzene, (1-methylethyl)-: ACTIVE
Benzene, (1-methylethyl)-, oxidized, sulfurized by-products: INACTIVE
Occurs in a variety of petroleum distillates and commercial solvents
Union Carbide's 640 million lb per yr Penuelas, PR and Marathon Oil's 210 million lb per yr Texas City, TX plant are on standby; Monsanto closed its Alvin, TX plant IN 1983
Isopropylbenzene forms a charge-transfer complex with ozone in a number of solvents. When this charge-transfer complex was photolyzed at -75 °C or warmed greater than -40 °C, reactions formed cumyl hydrotrioxide and ring-ozonated products (in a ratio of 70/30).
Thirty-second highest-volume chemical produced in U.S. (1991).

Analytic Laboratory Methods

Method: NIOSH 1501, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: cumene; Matrix: air; Detection Limit: 0.6 ug per sample.
Method: OSHA PV2137; Procedure: gas chromatography with flame ionization detector; Analyte: cumene; Matrix: air; Detection Limit: 8.4 ppb (41 ug/cu m).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: cumene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18ug/L.
Method: EPA-NERL 502.2; Procedure: gas chromatography with photoionization detector; Analyte: cumene; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.05 ug/L.
For more Analytic Laboratory Methods (Complete) data for Isopropylbenzene (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

CUMENE, IN SOLN TO GIVE 0.43-17.2 UG CUMENE/ML N-HEXANE WAS DETERMINED IN BLOOD EXTRACTS USING GAS-LIQUID CHROMATOGRAPHY. DETECTION LIMIT WAS 0.4 MG CUMENE/L SERUM.
CUMENE IN URINE WAS ANALYZED BY GAS-CHROMATOGRAPHY AND FLAME IONIZATION DETECTION.

Storage Conditions

... Precautions ... such as mounds around storage tanks, sills at doorways or especially designed floors /are needed/ to limit spread of escaping liquid. Open flames & other sources of ignition should be excluded where cumene is stored.
Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials, nitric acid, sulfuric acid.
Storage temperature: Ambient.

Stability Shelf Life

Volatile

Dates

Modify: 2023-08-15

Cumene Contamination in Groundwater: Observed Concentrations, Evaluation of Remediation by Sulfate Enhanced Bioremediation (SEB), and Public Health Issues

John P Herman, Lauren Redfern, Christopher Teaf, Douglas Covert, Peter R Michael, Thomas M Missimer
PMID: 33198342   DOI: 10.3390/ijerph17228380

Abstract

Isopropylbenzene (cumene) is commonly encountered in groundwater at petroleum release sites due to its natural occurrence in crude oil and historical use as a fuel additive. The cumene concentrations detected at these sites often exceed regulatory guidelines or standards for states with stringent groundwater regulations. Recent laboratory analytical data collected at historical petroleum underground storage tank (UST) release sites have revealed that cumene persists at concentrations exceeding the default cleanup criterion, while other common petroleum constituents are below detection limits or low enough to allow natural attenuation as a remediation strategy. This effectively makes cumene the driver for active remediation at some sites. An insignificant amount of research has been conducted for the in-situ remediation of cumene. Sulfate Enhanced Biodegradation (SEB) is evaluated in a field case study. The results from the field case study show an approximate 92% decrease in plume area following three rounds of SEB injections. An additional objective of this research was to determine the cumene concentration in fuels currently being used to determine future impacts. A review of safety data sheets from several fuel suppliers revealed that cumene concentrations in gasoline are reported typically as wide ranges due to the proprietary formulations. Several fuels from different suppliers were analyzed to determine a baseline of cumene concentration in modern fuels. The results of the analysis indicated that cumene accounts for approximately 0.01% (diesel) to 0.13% (premium gasoline) of the overall fuel composition. Cumene generally is considered to be of low human health toxicity, with the principal concern being eye, skin, and respiratory irritation following inhalation of vapors in an occupational setting, but it has been regulated in Florida at very low concentrations based on organoleptic considerations.


Degradation of N-nitrosodimethylamine and its amine precursors by cumene-induced Rhodococcus sp. strain L4

Warangkana Na-Phatthalung, Charongpun Musikavong, Oramas Suttinun
PMID: 31089839   DOI: 10.1007/s10532-019-09876-9

Abstract

N-nitrosodimethylamine (NDMA) is a potential carcinogen that is produced as a disinfection by-product of chloramination or chlorination process in water and wastewater treatment systems. The ability of the dioxygenase-expressing bacteria, Rhodococcus sp. strain L4, to degrade NDMA after induction with cumene was examined in the presence and absence of its potential precursors. Dimethylamine (DMA), aniline (AN) and humic acid (HA) were selected as the precursors. The induced bacteria were able to degrade NDMA from initial concentrations ranging between 1 and 10 mg L
to an undetectable level (< 0.24 µg L
) while there was no degradation of NDMA by the corresponding non-induced strain. The specific first-order degradation rate of NDMA ranged from 0.337 to 0.426 μg g-protein
h
. Successful removal of all precursors was achieved by the induced bacteria. The presence of DMA had no negative effect on NDMA degradation. In contrast, a lag period was observed for the degradation of NDMA when AN or HA was present (except for the presence of 0.1 mg L
AN). In the presence of all precursors, NDMA degradation was negatively affected by the increased concentration (from 1 to 10 mg L
) of all precursors.


Contribution of 2-Propenesulfenic Acid to the Antioxidant Activity of Allicin

Kensuke Seki, Junya Ishikawa, Youji Okada
PMID: 29660783   DOI: 10.1111/1750-3841.14145

Abstract

We re-examined the antioxidative mechanism of allicin as a radical scavenger on the basis of the reactivity toward 2, 2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radicals. Initially, it was found that allicin decomposed more rapidly in n-hexane and chlorobenzene than in acetonitrile, ethanol, and ethanol/water solutions and decomposed into ajoene and vinyldithiins in these solvents. Furthermore, the decomposition of allicin and the following formations of ajoene and vinyldithiins from allicin were accelerated by the reaction of allicin with DPPH and peroxyl radicals. These results show that 2-propenesulfenic acid, which arises by Cope elimination from allicin, is proposed to contribute to scavenge these radicals because ajoene and vinyldithiins were produced from allicin through the use of 2-propenesulfenic acid. Next, allicin was more effective at inhibiting the linoleic acid oxidation at 50 °C than at 30 °C and in cyclohexane than in acetonitrile. These results indicate that allicin decomposed rapidly at high temperatures in a hydrogen-bond-acceptor solution to 2-propenesulfenic acid. In addition, 2-propene-1-sulfinothionic acid S-methyl ester, which does not produce sulfenic acid through Cope elimination, has no activity against the radicals. On the other hand, methanesulfinothionic acid S-2-propenyl ester, which produces methanesulfenic acid through Cope elimination, has the same or increased activity as its allicin against the radicals. Based on these results, the Cope elimination product, sulfenic acid, from thiosulfinates with an α-sulfenyl proton was found to make a larger contribution to the radical scavenger than that of allicin itself.
We examined the antioxidant activity of allicin on the oxidation of cumene and linoleic acid in homogeneous solutions. It is obvious from these results that 2-propenesulfenic acid was found to make a larger contribution to the radical scavenger than that of allicin itself.


Occupational exposure limits for cumene, 2,4-dichlorophenoxy acetic acid, silicon carbide whisker, benzyl alcohol, and methylamine, and carcinogenicity, occupational sensitizer, and reproductive toxicant classifications

Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health, Atsuko Araki, Kenichi Azuma, Ginji Endo, Yoko Endo, Tetsuhito Fukushima, Kunio Hara, Koji Harada, Hajime Hori, Seichi Horie, Masayoshi Ichiba, Gaku Ichihara, Masayuki Ikeda, Akiyoshi Ito, Yuki Ito, Satoko Iwasawa, Takeyasu Kakumu, Michihiro Kamijima, Kanae Karita, Takahiko Katoh, Toshio Kawai, Toshihiro Kawamoto, Shinji Kumagai, Yukinori Kusaka, Akiko Matsumoto, Muneyuki Miyagawa, Hiroyuki Miyauchi, Yasuo Morimoto, Kasuke Nagano, Hisao Naito, Tamie Nakajima, Makiko Nakano, Tetsuo Nomiyama, Hirokazu Okuda, Masayuki Okuda, Kazuyuki Omae, Haruhiko Sakurai, Kazuhiro Sato, Tomotaka Sobue, Yasushi Suwazono, Toru Takebayashi, Tatsuya Takeshita, Akito Takeuchi, Ayano Takeuchi, Masatoshi Tanaka, Shigeru Tanaka, Teruomi Tsukahara, Masashi Tsunoda, Susumu Ueno, Jun Ueyama, Yumi Umeda, Kenya Yamamoto, Yuko Yamano, Takenori Yamauchi, Eiji Yano
PMID: 31290260   DOI: 10.1002/1348-9585.12073

Abstract




Graphitic carbon nitride nanofibers in seaweed-like architecture for gas chromatographic separations

Yunzhong Zheng, Qing Han, Meiling Qi, Liangti Qu
PMID: 28363415   DOI: 10.1016/j.chroma.2017.03.060

Abstract

Seaweed-like graphitic carbon nitride (g-C
N
) has a unique porous architecture composed of interlocking g-C
N
nanofibers (NF-C
N
) with much higher surface area than bulk g-C
N
and shows good potential in separation science. This work investigated the separation performance of NF-C
N
as stationary phase for capillary gas chromatographic (GC) separations. The NF-C
N
column exhibits weak polarity and high column efficiency of 4728 plates/m for n-dodecane. Importantly, it displays good separation performance for a wide range of analytes and shows different retention behaviors from the bulk g-C
N
column and commercial HP-5MS column with 5% phenylpolysiloxane. Particularly, it shows high resolving capability for both aliphatic and aromatic isomers. In addition, NF-C
N
column has high thermal stability up to 280°C and good separation repeatability with relative standard deviation (RSD) values in the range of 0.29-0.61% for intra-day, 0.56-1.1% for inter-day and 2.0-4.9% for between-column, respectively. Moreover, it was applied for the determination of isomer impurities in real samples, showing good potential in GC applications.


Analysis of Metabolites and Carbon Balance in the Biofilteration of Cumene Using Loofa Sponge as Biofilter Media

Amrita Shahi, B N Rai, R S Singh
PMID: 27130685   DOI: 10.1007/s12010-016-2102-z

Abstract

A laboratory-scale biofilter study was performed to treat cumene-inoculated mixed culture of bacterial community and loofa sponge (Luffa cylindrica) as support media for a period of 120 days in five distinct phases. The removal efficiency was obtained in the range of 40-85 % with maximum elimination capacity of 700 g m(-3) h(-1) at the inlet load of 1167 g m(-3) h(-1). The result demonstrated that loofa sponge is good support media for the removal of cumene at higher loading rates. Loofa sponge was characterized via chemical analysis and analytical techniques such as XRD; FTIR; XPS; and CHN, and the result obtained confirms its suitability as biofilter media. The SEM results of loofa with inoculum shows the formation of a biofilm layer on the surface of loofa. The GC-MS analysis of leachate confirms the presence of different organic compounds such as acetaldehyde and 4-hydroxy-2-oxopentanoic acids which are stable metabolites during cumene biodegradation. About 12.69 % of carbon present in inlet cumene was converted to biomass.


[Interlaboratory Study on Volatiles Test for Food-Contacting Polystyrene Products]

Hironori Sonobe, Motoh Mutsuga, Takashi Abe, Tomoyuki Abe, Yutaka Abe, Ikue Ohsaka, Haruka Ohno, Hiroyuki Ohno, Yuichiro Ohno, Masaki Ohata, Asako Ozaki, Yoshiteru Kakihara, Hisashi Kobayashi, Hiroshi Shibata, Haruko Sekido, Noriko Takasaka, Yu Takenaka, Yoshiyasu Tajima, Aoi Tanaka, Hiroyuki Tonooka, Toru Nakanishi, Chie Nomura, Nahoko Haneishi, Masato Hayakawa, Akinori Hikida, Sigetomo Matsuyama, Toshihiko Miura, Miku Yamaguchi, Kazunari Watanabe, Kyoko Sato, Hiroshi Akiyama
PMID: 27784869   DOI: 10.3358/shokueishi.57.169

Abstract

Using polystyrene, acrylonitrile-styrene resin and acrylonitrile-butadiene-styrene resin pellets as samples, an interlaboratory study was performed to evaluate the volatiles test method, based on the specifications described in the Japanese Food Sanitation Law for food-contacting polystyrene products. The study was conducted with the participation of twenty-one laboratories. Each laboratory quantified the contents of styrene, toluene, ethylbenzene, isopropylbenzene and propylbenzene in three test pellets using GC-FID, GC-MS or headspace-GC-FID. Statistical analysis revealed that the repeatability (RSDr) and reproducibility (RSDr) were 1.0-2.6 and 2.5-5.5% for the GC-FID method. The values of the performance parameters fulfilled the requirements (RSDr: 10%, RSDr: 25%), and the performance is sufficient for specifications testing. The RSDr and RSDr of results obtained using the GC-MS and HS-GC methods were 1.4-7.8 and 4.9-13%(GC-MS), and 2.0-2.6 and 3.3-6.9%(HS-GC-FID), respectively. The quantified levels were similar to those obtained with GC-FID. The study suggests that the GC-MS and HS-GC methods can be employed as alternative methods to the GC-FID method.


Synthesis of isotopically labelled 2-isopropylthioxanthone from 2,2'-dithiosalicylic acid and deuterium cumene

Chao Fang, Weicheng Yang, Chao Yang, Haoran Wang, Kai Sun, Yong Luo
PMID: 27123759   DOI: 10.1002/jlcr.3400

Abstract

Two efficient synthetic routes of stable deuterium labelled 2-isopropylthioxanthone were presented with 98.1% and 98.8% isotopic abundance in acceptable yields and excellent chemical purities. Their structures and the isotope-abundance were confirmed according to proton nuclear magnetic resonance and liquid chromatography-mass spectrometry.


Discovery of New E-Selectin Inhibitors by Virtual Screening, Fluorescence Binding Assays, and STD NMR Experiments

Pabla A Barra, Verónica A Jiménez, José A Gavin, Antonio H Daranas, Joel B Alderete
PMID: 26999373   DOI: 10.1002/cmdc.201600058

Abstract

E-selectin is an endothelial protein that participates in the adhesion of metastatic cancer cells, and is therefore a relevant target for antitumor therapeutic intervention. In this work, virtual screening was used to identify new E-selectin inhibitors from a subset of drug-like molecules retrieved from the ZINC database, including the physiological ligand sLe(x) as reference structure (PDB ID: 1G1T). Four hits were chosen and subjected to molecular dynamics simulations and fluorescence binding assays, which led to the determination of experimental dissociation constants between 333 and 1012 μm. The candidate with the highest affinity was studied by saturation transfer difference (STD) NMR experiments and complete relaxation and conformational exchange matrix analysis of saturation transfer (CORCEMA-ST), aimed at identifying the preferable binding mode with E-selectin. Our results revealed that this new inhibitor binds more strongly than sLe(x) in the E-selectin binding site, in good agreement with simulation predictions. These properties will prove valuable for the future design of drugs that target E-selectin.


Computer Simulation Studies of the Mechanism of Hydrotrope-Assisted Solubilization of a Sparingly Soluble Drug Molecule

Shubhadip Das, Sandip Paul
PMID: 26982198   DOI: 10.1021/acs.jpcb.5b11902

Abstract

The effect of hydrotrope sodium cumene sulfonate (SCS) on the solubility of a sparingly water-soluble drug, griseofulvin, is studied by employing classical molecular dynamics simulation technique. We mainly focus on the underlying mechanism by which SCS enhances the solubility of a sparingly soluble or insoluble solute in water. The main observations are the following: (a) The self-aggregation of SCS molecules (through its hydrophobic tail) above the minimum hydrotrope concentration (MHC) causes the formation of micellar-like frameworks. Interestingly, though the drug griseofulvin possesses both polar and nonpolar groups, it prefers to get encapsulated inside the hydrophobic core of SCS aggregates. The decomposition of total SCS-drug interaction energy into van der Waals and electrostatic components suggests that the former plays a major role in this interaction. (b) The calculated Flory-Huggins interaction parameter values give a strong indication of the mixing ability of hydrotrope SCS and griseofulvin drug molecules. (c) As expected, we do not observe any strong effect of SCS aggregates on SCS-water and water-water average hydrogen-bond number, but it affects water-drug griseofulvin average hydrogen-bond number. With the help of these observations we try to elucidate the hydrotropic action of hydrotrope SCS on the solubility of drug griseofulvin.


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